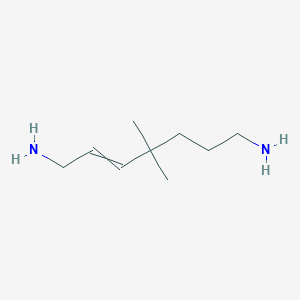
4,4-Dimethylhept-2-ene-1,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylhept-2-ene-1,7-diamine is an organic compound with the molecular formula C₉H₂₀N₂ It is characterized by the presence of two amine groups attached to a heptene backbone with two methyl groups at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylhept-2-ene-1,7-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 4,4-dimethylhept-2-enal with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylhept-2-ene-1,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated diamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Saturated diamines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4,4-Dimethylhept-2-ene-1,7-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylhept-2-ene-1,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and processes.
Comparison with Similar Compounds
4,4-Dimethylhept-2-yne-1,7-diamine: Similar structure but with a triple bond instead of a double bond.
4,4-Dimethylheptane-1,7-diamine: Saturated version with no double bond.
4,4-Dimethylhexane-1,6-diamine: Shorter carbon chain with similar functional groups.
Uniqueness: 4,4-Dimethylhept-2-ene-1,7-diamine is unique due to its specific double bond configuration and the presence of two amine groups. This structure provides distinct reactivity and interaction profiles compared to its saturated or triple-bonded analogs.
Properties
CAS No. |
62439-51-4 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
4,4-dimethylhept-2-ene-1,7-diamine |
InChI |
InChI=1S/C9H20N2/c1-9(2,5-3-7-10)6-4-8-11/h3,5H,4,6-8,10-11H2,1-2H3 |
InChI Key |
VIWQGQXUCHOYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCN)C=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


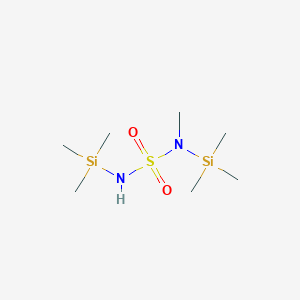
![Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14519624.png)

![3,3,8-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14519634.png)
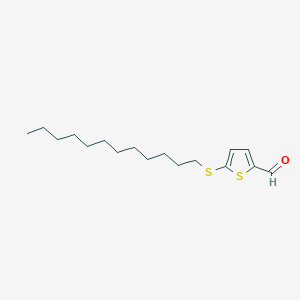
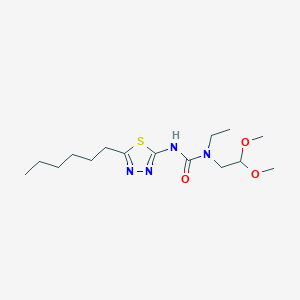

![5-Hydroxy-4-[(E)-(4-methylphenyl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14519667.png)
![N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide](/img/structure/B14519675.png)
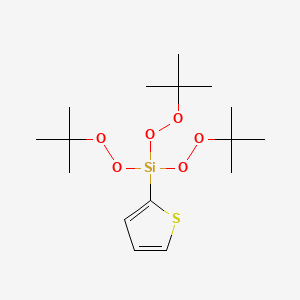

![S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14519694.png)
![Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14519703.png)

